Diazoacetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6832-13-9 |
|---|---|
Molecular Formula |
C2H2N2O |
Molecular Weight |
70.05 g/mol |
IUPAC Name |
2-diazoacetaldehyde |
InChI |
InChI=1S/C2H2N2O/c3-4-1-2-5/h1-2H |
InChI Key |
PIMASLJEYMYKCL-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])C=O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Diazoacetaldehyde and Its Derivatives
Direct Synthetic Routes to Unsubstituted Diazoacetaldehyde
Direct synthesis provides the most straightforward pathways to unsubstituted this compound. These methods construct the core molecule without the need for subsequent functional group manipulation at the diazo position.
One established, albeit less common, method for preparing this compound involves the reaction of β-N-methylanilinoacrolein with p-toluenesulfonyl azide (B81097) researchgate.net. This process is a type of diazo-transfer reaction where the enamine-like functionality of the acrolein derivative is crucial. The β-N-methylanilino group acts as a leaving group, facilitating the transfer of the diazo group from the sulfonyl azide to the α-carbon of the aldehyde. The reaction cleaves the C=C bond of the enamine precursor, releasing N-methylaniline and forming the desired this compound.
A simple and convenient preparation of this compound utilizes the reaction between acetic formic anhydride and diazomethane (B1218177) in a suitable solvent such as diethyl ether researchgate.net. In this acylation reaction, diazomethane attacks the formyl group of the mixed anhydride. Acetic formic anhydride serves as a formylating agent for diazomethane. The acetate ion is a superior leaving group compared to formate, which directs the diazomethane to react at the formyl carbon. This reaction is an effective way to generate this compound, though it requires the handling of the highly reactive and toxic diazomethane.
| Reactants | Product | Method Type | Reference |
| β-N-Methylanilinoacrolein, p-Toluenesulfonyl Azide | This compound | Diazo Transfer | researchgate.net |
| Acetic Formic Anhydride, Diazomethane | This compound | Acylation | researchgate.net |
Diazo Group Transfer Strategies for α-Diazoaldehydes
Diazo group transfer is a powerful and widely used strategy for synthesizing α-diazo carbonyl compounds. This approach involves the reaction of a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) with a diazo-transfer agent, typically a sulfonyl azide.
Transdiazotization is a specific application of the diazo transfer method to acylacetaldehydes. This strategy can be challenging as deformylation—the loss of the formyl group—is a common side reaction. However, methodologies have been developed to achieve non-deformylating transdiazotization. For instance, the reaction of acylacetaldehydes with 2-azido-1-ethylpyridinium tetrafluoroborate can proceed without complete deformylation, yielding the desired α-diazo-β-oxoaldehydes alongside diazomethyl ketone byproducts. The distribution of products is dependent on the substituents and reaction conditions.
The synthesis of α-diazo-β-oxoaldehydes is a key application of diazo group transfer strategies. These compounds are valuable synthetic intermediates. A direct approach involves the reaction of β-dicarbonyl compounds, specifically acylacetaldehydes (which are β-oxoaldehydes), with a diazo transfer reagent. The reaction is typically base-promoted to generate the enolate of the acylacetaldehyde, which then reacts with the sulfonyl azide. This "deformylative diazo transfer" strategy, pioneered by Regitz, involves formylating a ketone to create the acylacetaldehyde precursor, which is then treated with a sulfonyl azide reagent to yield the α-diazo ketone after the formyl group is cleaved orgsyn.org. More direct methods that avoid deformylation have also been developed, providing a more general route to α-diazo-β-oxoaldehydes.
| Precursor Type | Reagent | Product Type | Key Feature |
| Acylacetaldehydes | 2-Azido-1-ethylpyridinium tetrafluoroborate | α-Diazo-β-oxoaldehydes | Partial non-deformylating transdiazotization |
| Ketone (via formylation) | p-Toluenesulfonyl azide | α-Diazo ketone | Deformylative diazo transfer orgsyn.org |
Surrogates and In Situ Generation of this compound and Related Species
Due to the inherent instability and hazardous nature of low-molecular-weight diazo compounds like this compound, methods for their in situ generation or the use of stable surrogates are highly valuable.
The in situ generation of diazo compounds often involves the base-induced decomposition of N-tosylhydrazones, a reaction known as the Bamford-Stevens reaction researchgate.net. For this compound, this would involve the preparation of the tosylhydrazone of glyoxal (B1671930). Treatment of this precursor with a base would generate this compound directly in the reaction mixture, where it can be immediately trapped by a reaction partner. This approach avoids the isolation of the potentially explosive pure substance. A general process for the in situ generation of various diazo compounds from their corresponding tosylhydrazone sodium salts has been well-established researchgate.netnih.gov.
Surrogates are stable compounds that can be converted into the desired reactive species under specific reaction conditions. While specific, stable surrogates for this compound itself are not widely documented, the concept is well-developed for the parent compound, diazomethane. Reagents like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) are used to generate diazomethane on demand researchgate.net. Similarly, diazophosphonates have been employed as effective and more stable surrogates for diazoalkanes in cycloaddition reactions nih.govconsensus.app. In a related context, vinyl esters and vinyl-pyrazoles have been used as surrogates for acetaldehyde, demonstrating the principle of using a stable precursor to generate a volatile aldehyde in situ nih.gov. The development of a stable surrogate for this compound would follow these principles, involving a molecule that can release the target compound under mild and controlled conditions.
Bench-Stable Hydrazone Precursors (e.g., Difluoroacetaldehyde N-Triftosylhydrazone)
The use of N-sulfonylhydrazones as precursors for diazo compounds has become a cornerstone of modern carbene chemistry. researchgate.netnih.gov These compounds offer a stable and practical alternative to handling volatile and potentially explosive diazoalkanes directly. Historically, N-tosylhydrazones were the most commonly used precursors following their initial application as a diazo source by Bamford and Stevens in 1952. researchgate.netnih.gov However, their decomposition typically requires high temperatures, which can limit their use in reactions involving sensitive substrates. nih.gov
To overcome this limitation, researchers have developed more easily decomposable N-sulfonylhydrazones. Among these, N-triftosylhydrazones have emerged as superior alternatives, capable of generating diazo compounds under milder conditions. researchgate.netacs.org A significant development in this area is the creation of bench-stable surrogates that can release volatile diazoalkanes in a controlled manner.
A prime example is difluoroacetaldehyde N-triftosylhydrazone (DFHZ-Tfs), which serves as a stable, solid precursor for the in situ generation of either this compound or difluorodiazoethane. researchgate.net This approach mitigates the risks associated with storing and handling hazardous, low-molecular-weight diazo compounds. The stability and controlled reactivity of N-triftosylhydrazones have paved the way for innovative organic reactions that were previously difficult to achieve. researchgate.net
Table 1: Comparison of N-Sulfonylhydrazone Precursors
| Precursor Type | Common Example | Decomposition Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| N-Tosylhydrazones | Benzaldehyde (B42025) N-tosylhydrazone | High temperatures (90-110 °C) nih.gov | High stability, well-established chemistry researchgate.net | Harsh reaction conditions required nih.gov |
| N-Tosylhydrazone Salts | Sodium salt of acetone N-tosylhydrazone | Low temperatures | Milder conditions than neutral precursors | Must be freshly prepared or stored at -20 °C nih.gov |
| N-Triftosylhydrazones | Difluoroacetaldehyde N-triftosylhydrazone | Low temperatures | Easily decomposable, broadens reaction scope researchgate.net | Newer, less established than tosylhydrazones |
Controlled Release Mechanisms for Diazoalkanes
The controlled generation of diazoalkanes from stable precursors is crucial for their safe and effective use in synthesis. The primary mechanism for releasing diazo compounds from N-sulfonylhydrazones involves a base-mediated elimination reaction. wikipedia.org The rate of this release can be finely tuned by selecting the appropriate sulfonyl group, base, and reaction temperature, allowing for the in situ generation of the diazoalkane at a rate that matches its consumption in a subsequent reaction.
The release of the diazoalkane is the first step, followed by the release of dinitrogen (N₂) gas to form the highly reactive carbene intermediate. nih.gov This second step is an irreversible transformation governed by kinetics, and its activation energy is highly dependent on the substituents of the diazo compound. acs.orgnih.gov By controlling the conditions of the initial decomposition of the hydrazone, chemists can control the concentration of the transient diazo species, minimizing side reactions and enhancing safety.
Chemically-controlled release mechanisms can be categorized as follows:
Diffusion-Based: The reactive agent is dispersed within a polymer matrix, and its release is governed by diffusion through the matrix or as the matrix erodes. researchgate.net
Solvent-Activated: Release is triggered by external stimuli such as pH or moisture, often involving swelling or osmotic pumps. researchgate.net
Chemically-Controlled: Release is mediated by chemical reactions, such as the base-mediated decomposition of N-triftosylhydrazones, which provides a predictable and steady generation of the active reagent. acs.orgresearchgate.net
The development of precursors like difluoroacetaldehyde N-triftosylhydrazone exemplifies a sophisticated chemically-controlled release system, where a stable solid releases a volatile diazoalkane in a controlled fashion under specific, mild conditions. researchgate.net
Application in Catalytic Carbene Transfer
Diazo compounds are primarily valued as precursors to carbenes, which are generated through thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition. wikipedia.orgcardiff.ac.uk Catalytic carbene transfer reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These transformations typically involve the reaction of a metal catalyst with the diazo compound to form a metal carbene intermediate, which then reacts with a substrate in a controlled manner.
The versatility of this chemistry is demonstrated in a variety of important synthetic operations:
Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring. wikipedia.orgresearchgate.net
C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of alkanes and other hydrocarbons. researchgate.net
X-H Insertion: The insertion of a carbene into the bond between hydrogen and a heteroatom (e.g., O-H, N-H), providing a direct route to ethers and amines. researchgate.netresearchgate.net
The use of N-sulfonylhydrazones as in situ sources of diazo compounds has been integrated directly into these catalytic cycles. researchgate.netnih.gov This strategy avoids the need to isolate the often-unstable diazo compound, enhancing the safety and practicality of carbene transfer reactions. While much of the methodology has been restricted to stabilized diazo compounds like diazoacetates, ongoing research seeks to expand the scope to include non-stabilized carbenes. nih.govdigitellinc.com
Table 2: Major Classes of Catalytic Carbene Transfer Reactions
| Reaction Type | Description | Substrate | Product |
|---|---|---|---|
| Cyclopropanation | Carbene addition to a C=C double bond | Alkene | Cyclopropane |
| C-H Insertion | Carbene insertion into a C-H single bond | Alkane, Arene | Functionalized alkane/arene |
| X-H Insertion (X = O, N, S, Si) | Carbene insertion into a heteroatom-hydrogen bond | Alcohol, Amine, Thiol, Silane | Ether, Amine, Thioether, Silyl ether |
| Ylide Formation | Carbene reaction with a heteroatom lone pair | Sulfide (B99878), Amine, Ether | Sulfur ylide, Ammonium (B1175870) ylide, Oxonium ylide |
Development of Other Monofluorinated Diazo Reagents
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of novel fluorinated diazo reagents is of significant interest in medicinal and materials chemistry. chinesechemsoc.org The synthesis and application of these reagents have historically been challenging. For instance, 2,2,2-trifluorodiazoethane (CF₃CHN₂), first discovered in 1943, was not widely used in synthesis for many decades. chinesechemsoc.org
More recently, significant progress has been made in creating and utilizing new fluorinated building blocks. The development of reagents for monofluoromethylation (the introduction of a CH₂F group) is a particular focus due to the beneficial properties this group imparts on bioactive molecules. chinesechemsoc.orgnih.gov
One of the latest innovations in this field is the synthesis of the smallest fluorinated diazo reagent, monofluorodiazoethane, through a "masked" strategy using a bis(phenylsulfonyl) group. chinesechemsoc.org This advancement fills a gap in the available toolbox of fluorinated diazo reagents and opens new pathways for constructing monofluoromethylated molecules through reactions like [3+2] cycloadditions to form tetrazoles and isoxazoles. chinesechemsoc.org The ongoing development of such reagents is critical for expanding the scope of organofluorine chemistry. researchgate.net
Iii. Elucidation of Diazoacetaldehyde Reactivity and Reaction Mechanisms
Carbene Chemistry Originating from Diazoacetaldehyde Decomposition
The decomposition of this compound, typically initiated by photolysis, thermolysis, or catalysis, results in the extrusion of molecular nitrogen and the formation of formylcarbene. This carbene is a key intermediate that dictates a variety of subsequent chemical transformations.
Formylcarbene is a transient species that can be generated from the photolysis of this compound. The use of matrix isolation techniques has been instrumental in trapping and studying this reactive intermediate. nih.govfu-berlin.deruhr-uni-bochum.de In this method, this compound is suspended in an inert gas matrix, such as argon, at cryogenic temperatures. nih.govfu-berlin.deruhr-uni-bochum.de Subsequent irradiation with UV light leads to the loss of nitrogen and the formation of formylcarbene, which can then be characterized spectroscopically.
While detailed spectroscopic data for formylcarbene is scarce due to its high reactivity, computational studies and comparison with analogous carbene species provide insights into its expected spectral features. Infrared (IR) spectroscopy would be expected to show a characteristic carbonyl stretching frequency, shifted from that of the parent this compound, as well as C-H stretching and bending vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy could potentially identify the electronic transitions of the carbene, although these may be broad and difficult to resolve. Electron Spin Resonance (ESR) spectroscopy would be a crucial tool to distinguish between the singlet and triplet spin states of formylcarbene, as each state would exhibit a unique ESR spectrum.
Once generated, formylcarbene can undergo several rapid intramolecular rearrangements to form more stable isomers. The most prominent of these is the Wolff rearrangement, a 1,2-shift that converts the carbene into ketene (B1206846). rsc.orgwikipedia.orgorganic-chemistry.org This rearrangement is a well-established reaction for α-diazocarbonyl compounds and is a primary pathway for the transformation of formylcarbene. wikipedia.orgorganic-chemistry.org The formation of ketene from the photolysis of this compound in an argon matrix has been experimentally observed.
Other potential, though less commonly observed, rearrangement pathways for formylcarbene include the formation of ethynol (B13828445) and oxirene (B85696). The rearrangement to ethynol would involve a 1,2-hydrogen shift, while the formation of the cyclic oxirene isomer would represent a significant structural reorganization. These rearrangements are often predicted by theoretical calculations but can be challenging to isolate and characterize experimentally due to the high reactivity of all species involved.
The decomposition of this compound to formylcarbene can also be achieved through the use of transition metal catalysts. caltech.edunih.govresearchgate.net Various metals, including copper and rhodium compounds, are known to catalyze the decomposition of diazo compounds, leading to the formation of metal-carbene intermediates. libretexts.org These intermediates, while still highly reactive, can exhibit different selectivity compared to the "free" carbene generated by photolysis.
The catalyzed decomposition of this compound in the presence of a suitable substrate can lead to a variety of carbene-transfer reactions. nih.govnih.gov For instance, in the presence of an alkene, cyclopropanation can occur, where the formylcarbene adds across the double bond to form a cyclopropane (B1198618) derivative. These catalytic reactions provide a powerful tool for the construction of complex molecular architectures. researchgate.net
Cycloaddition Reaction Pathways
In addition to its decomposition to form a carbene, this compound can also participate in cycloaddition reactions as an intact 1,3-dipole. These reactions provide a direct route to the synthesis of five-membered heterocyclic compounds.
This compound, as a 1,3-dipole, can react with a variety of dipolarophiles, which are typically molecules containing a double or triple bond, in a concerted [3+2] cycloaddition reaction. organic-chemistry.orgresearchgate.netrsc.org This reaction is a powerful method for the synthesis of five-membered rings and is a key aspect of the reactivity of diazo compounds. researchgate.netrsc.org
The 1,3-dipolar cycloaddition of this compound with alkynes is a well-established method for the synthesis of pyrazole (B372694) derivatives. researchgate.netrsc.orgorganic-chemistry.org The reaction proceeds by the addition of the diazo group across the alkyne triple bond, followed by a proton shift to afford the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the alkyne.
For example, the reaction of this compound with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeds readily to yield the corresponding pyrazole. mdpi.comamanote.comresearchgate.netresearchgate.net
| Dipolarophile | Product | Reference |
|---|---|---|
| Dimethyl acetylenedicarboxylate | 3-Formyl-4,5-dimethoxycarbonylpyrazole | |
| Phenylacetylene | 3-Formyl-5-phenylpyrazole (major regioisomer) | |
| Propiolaldehyde | 3,5-Diformylpyrazole |
While the formation of pyrazoles is the predominant outcome of the reaction between diazo compounds and alkynes, the formation of triazoles is also possible under certain conditions, particularly when the alkyne is activated or when the reaction is catalyzed. organic-chemistry.orgrsc.orgfrontiersin.orgnih.govmdpi.com However, for this compound, the formation of pyrazoles is the more commonly reported pathway.
[3+2] Cycloaddition Reactions in Synthesis
Rearrangement Reactions Involving this compound
In addition to cycloadditions, this compound can undergo rearrangement reactions, most notably the Wolff rearrangement.
The Wolff rearrangement is a reaction of α-diazocarbonyl compounds to form a ketene. wikipedia.org This transformation can be induced by heat, light, or a metal catalyst. organic-chemistry.org In the case of this compound, the rearrangement would produce formylketene.
Doyle-Kirmse Rearrangements in Diazoaldehyde Chemistry
The Doyle-Kirmse reaction is a significant transformation in organic chemistry involving the reaction of a metal carbene with an allyl compound, resulting in the transposition of the alkene and the transfer of the electronegative group from the allyl substrate onto the carbene carbon. wikipedia.org While originally developed with allyl sulfides and trimethylsilyldiazomethane, the scope of the reaction has been expanded by Doyle to include other diazo compounds, such as ethyl diazoacetate, and various allyl compounds, including allyl amines and halides. wikiwand.com The reaction is typically catalyzed by copper salts, as in the original Kirmse protocol, but rhodium catalysts have also been shown to be effective. wikiwand.com
The mechanism of the Doyle-Kirmse reaction involves the initial formation of a metal carbene from the diazo compound. wikipedia.org This is followed by the nucleophilic addition of the heteroatom (e.g., sulfur in an allyl sulfide) to the metal carbene, which leads to the formation of a sulfur ylide. This ylide intermediate then undergoes a wikiwand.comthieme-connect.com-sigmatropic rearrangement to yield the final product. nih.gov The reaction is not limited to allyl compounds; propargyl sulfides, for instance, yield allene (B1206475) products. wikipedia.org The use of chiral ligands on the metal catalyst can induce stereoselectivity in the formation of the new carbon-carbon bond. wikipedia.org
Recent advancements have explored biocatalytic versions of the Doyle-Kirmse reaction, employing engineered variants of myoglobin (B1173299) to catalyze the tandem sulfur ylide formation and wikiwand.comthieme-connect.com-sigmatropic rearrangement. This enzymatic approach has been successfully applied to a range of aryl, benzylic, and alkyl sulfide (B99878) substrates with α-diazo esters, demonstrating high product conversions. nih.gov Furthermore, iron-catalyzed Doyle-Kirmse reactions have been developed, providing a more economical and environmentally friendly alternative to precious metal catalysts. rsc.org These reactions can be performed with in-situ generated diazo compounds, enhancing the safety and scalability of the process. rsc.org
wikipedia.orgwikiwand.com-Stevens and Sommelet-Hauser Rearrangements
The Stevens rearrangement is a 1,2-rearrangement that converts quaternary ammonium (B1175870) salts and sulfonium (B1226848) salts into the corresponding amines or sulfides in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an ylide intermediate after deprotonation of the starting salt. wikipedia.org The mechanism has been a subject of debate, with possibilities including a concerted pathway or a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a diradical pair within a solvent cage. wikipedia.org
The Sommelet-Hauser rearrangement is a competing reaction to the Stevens rearrangement, particularly with certain benzyl (B1604629) quaternary ammonium salts. wikipedia.org This rearrangement involves a wikiwand.comthieme-connect.com-sigmatropic shift. The process begins with the deprotonation of the benzylic methylene (B1212753) group to form an ylide. This ylide is in equilibrium with another ylide formed by deprotonation of one of the ammonium methyl groups. It is this less abundant but more reactive ylide that undergoes the wikiwand.comthieme-connect.com-sigmatropic rearrangement, followed by aromatization to yield the final ortho-substituted product. wikipedia.org
Theoretical studies have provided deeper insight into the competition between these two rearrangements. The Stevens migration often proceeds through a diradical pathway, while the Sommelet-Hauser rearrangement occurs via a concerted transition state. nih.govresearchgate.net A key factor influencing the competition is the difference in reaction energies, with the formation of the Sommelet-Hauser intermediate being significantly less endoergic. nih.govresearchgate.net
In the context of diazo chemistry, these rearrangements can be initiated by the reaction of a diazo compound with a sulfide to form a sulfonium ylide in situ. For example, the reaction of ethyl diazomalonate with a sulfide, catalyzed by dirhodium tetraacetate, generates an ylide that can then undergo a Stevens rearrangement. wikipedia.org Chiral catalysts, such as N,N'-dioxide/nickel(II) complexes, have been utilized to achieve catalytic enantioselective wikiwand.comthieme-connect.com Stevens and Sommelet-Hauser rearrangements of α-diazo pyrazoleamides with sulfides. researchgate.net
Reactions with Organometallic Reagents
Interaction with Organoboranes and Boronic Acids
The reaction of diazo compounds, including this compound, with organoboron compounds represents a transition-metal-free method for carbon-carbon bond formation. thieme-connect.com This reaction is applicable to various stabilized diazo compounds such as diazoacetate, diazoacetonitrile, and bisdiazoketones. uniovi.es The interaction is not limited to trialkylboranes; dialkylchloroboranes, alkyldichloroboranes, and aryldichloroboranes also react readily, often under very mild conditions. uniovi.es
Mechanisms of Carbon-Carbon Bond Formation via Boronate Intermediates
The proposed mechanism for the reaction between a diazo compound and an organoborane involves the initial coordination of the electron-rich diazo carbon to the electron-deficient boron center. thieme-connect.comuniovi.es This forms a tetracoordinated boronate intermediate. Subsequently, a 1,2-migration of one of the organic groups from the boron atom to the carbon atom occurs, accompanied by the expulsion of dinitrogen gas. uniovi.es This migration step results in the formation of a new carbon-carbon bond and generates an α-boryl carbonyl compound or a related boronic acid intermediate. uniovi.es Hydrolysis of this intermediate under basic conditions yields the final alkylated product. uniovi.es The higher reactivity of organochloroboranes compared to trialkylboranes is attributed to their lower steric hindrance and higher electron deficiency at the boron center, which facilitates the rapid formation of the boronate intermediate. uniovi.es
Application in Aldehyde Synthesis and Chain Homologation
The reaction of this compound with organoboranes provides a direct route for the synthesis of aldehydes with an extended carbon chain. Since trialkylboranes can be readily prepared from olefins via hydroboration, this reaction sequence constitutes a unique method for the homologation of olefins into aldehydes. thieme-connect.comuniovi.es This methodology is part of a broader class of reactions where diazo compounds are used for one-carbon chain extension of carbonyl compounds, known as the Büchner–Curtius–Schlotterbeck reaction. nih.gov More recent developments have focused on iterative homologation sequences. For example, transient allylic and benzylic boronic acids, generated in situ from the reaction of diazo compounds with boronic acids, can be used in controlled, sequential C-C bond-forming reactions. core.ac.uk This allows for the rapid construction of molecular complexity. core.ac.uk
Metal-Free Reductive Coupling Processes
A significant application of the interaction between diazo compounds and boronic acids is in metal-free reductive coupling reactions. organic-chemistry.orgnih.gov In these processes, tosylhydrazones, which are easily prepared from aldehydes or ketones, serve as precursors that generate diazo compounds in situ upon treatment with a base. organic-chemistry.org The in-situ generated diazo compound then reacts with a boronic acid as described above. The resulting intermediate boronic acid can then undergo protodeboronation under the reaction conditions to afford the final reductively coupled product. uniovi.es This methodology is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org It provides a powerful alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of important structural motifs like biarylmethanes. organic-chemistry.org
Intermolecular and Intramolecular Insertion Reactions
The generation of carbenoids from diazo compounds is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactive intermediates can insert into a variety of single bonds, a process that is often characterized by high efficiency and selectivity, dictated by the choice of catalyst and the substrate's electronic and steric properties.
The insertion of a carbene into a carbon-hydrogen (C-H) bond is a highly valuable transformation in organic synthesis, enabling the direct functionalization of otherwise inert bonds. This reaction can proceed via both intermolecular and intramolecular pathways. Dirhodium catalysts are particularly effective in mediating these reactions, directing high levels of chemo-, regio-, and stereoselectivity. nih.gov
In intramolecular C-H insertions, the reaction's efficiency is influenced by electronic effects. Studies on α-aryl-α-diazo ketones, which serve as a model for the reactivity of this compound, show a preference for insertion into allylic and tertiary C-H bonds over secondary aliphatic C-H bonds. nih.gov Furthermore, electron-donating substituents on aromatic rings can reduce the yield of the cyclized product, highlighting the electrophilic nature of the inserting carbenoid. nih.govorganic-chemistry.org The choice of solvent and the sequence of reagent addition are also critical; for instance, toluene (B28343) is often a better solvent than dichloromethane, and adding the diazo compound to the catalyst solution typically minimizes the formation of dimer byproducts. nih.gov
| Diazo Ketone Substrate | Rh(II) Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| α-(p-Bromophenyl)-α-diazo ketone | Rh₂(OAc)₄ | CH₂Cl₂ | 80 |
| α-(p-Bromophenyl)-α-diazo ketone | Rh₂(pttl)₄ | CH₂Cl₂ | 93 |
| α-(p-Tolyl)-α-diazo ketone | Rh₂(pttl)₄ | CH₂Cl₂ | 65 |
| α-Phenyl-α-diazo ketone (allyl tether) | Rh₂(pttl)₄ | CH₂Cl₂ | 95 |
| α-(m-Methoxyphenyl)-α-diazo ketone | Rh₂(pttl)₄ | Toluene | 91 |
The insertion of carbenes into silicon-hydrogen (Si-H) bonds provides an efficient and direct route to form carbon-silicon (C-Si) bonds, yielding valuable organosilicon compounds. scispace.com This reaction has been successfully catalyzed by various transition metals, including rhodium, copper, and iron, offering sustainable alternatives to precious metal catalysts. scispace.comorganic-chemistry.orgorganic-chemistry.org
Iron(II) triflate (Fe(OTf)₂) has been identified as a particularly effective catalyst for the insertion of carbenes from α-diazoesters into Si-H bonds, producing α-silylesters in high yields. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the formation of an iron carbene complex, which then inserts into the Si-H bond. Kinetic isotope effect studies indicate that the Si-H bond activation step is not rate-determining. organic-chemistry.orgnih.gov The reaction accommodates a wide range of silanes and diazo compounds, with electron-donating substituents on the diazo compound generally enhancing reactivity. organic-chemistry.org Similarly, copper catalysts like [(CH₃CN)₄Cu]PF₆ have proven highly efficient for these transformations. organic-chemistry.org
| Diazo Compound | Silane | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| Ethyl phenyl-diazoacetate | Triethylsilane | Fe(OTf)₂ (5) | 99 |
| Ethyl (4-methoxyphenyl)-diazoacetate | Triethylsilane | Fe(OTf)₂ (5) | 95 |
| Ethyl (4-chlorophenyl)-diazoacetate | Triethylsilane | Fe(OTf)₂ (5) | 90 |
| Ethyl phenyl-diazoacetate | Dimethylphenylsilane | [(CH₃CN)₄Cu]PF₆ (5) | 98 |
| Ethyl phenyl-diazoacetate | Triphenylsilane | [(CH₃CN)₄Cu]PF₆ (5) | 95 |
Carbenoids derived from this compound and related compounds readily insert into heteroatom-hydrogen bonds, providing direct pathways to functionalized amines, thioethers, and ethers or alcohols.
N-H Insertion: The insertion into N-H bonds is a powerful method for C-N bond formation, enabling the synthesis of α-amino acid derivatives. researchgate.netnih.gov Catalysts based on copper, rhodium, and silver have been extensively used. researchgate.netnih.gov For example, silver catalysis in a two-phase system allows for the chemoselective N-H insertion into aqueous ammonia (B1221849) (NH₃·H₂O), a challenging transformation due to the tendency of ammonia to inhibit metal catalysts. nih.gov
S-H Insertion: The reaction with thiols to form α-thioesters is efficiently catalyzed by copper(I) salts. organic-chemistry.org Additionally, an electrochemical approach has been developed that facilitates S-H insertion under mild, catalyst-free conditions, using electricity as the oxidant. nih.govrsc.org This environmentally friendly method proceeds smoothly at room temperature and has been shown to be applicable to gram-scale synthesis. nih.gov
O-H Insertion: The insertion of carbenoids into the O-H bonds of water, alcohols, and carboxylic acids is a fundamental reaction for synthesizing α-hydroxy and α-alkoxy carbonyl compounds. nih.gov While rhodium complexes are traditionally used, copper-based catalysts have also been developed for enantioselective O-H insertions. nih.gov A key discovery was that the addition of small amounts of water can significantly enhance the enantioselectivity of these reactions. nih.gov Similar to S-H insertion, electrochemical methods have also been successfully applied to O-H insertion reactions with salicylic (B10762653) acids. nih.govrsc.org
Olefination and Other Carbon-Carbon Bond Forming Reactions
Beyond insertion chemistry, carbenoids from this compound are key intermediates in reactions that construct new carbon-carbon double bonds and extend carbon chains.
Transition metal-catalyzed reactions of diazo compounds with carbonyls can lead to the formation of alkenes (olefins). nih.gov This olefination process typically involves a metal carbene intermediate and can be performed as a one-pot reaction under neutral conditions. Various transition metal complexes are capable of catalyzing the selective olefination of aldehydes and ketones with diazo reagents, often resulting in high yields and stereoselectivity. nih.gov A complementary strategy is the ruthenium-catalyzed cross-olefination between diazo compounds and sulfoxonium ylides, which exploits the different reactivities of the two carbene precursors to achieve high selectivity for the cross-coupled product. nih.gov
The reaction of diazo compounds with aldehydes and ketones can proceed through several competitive pathways, making chemoselectivity a critical consideration. The addition of a diazo compound to an aldehyde can result in a formal insertion into the formyl C-H bond, leading to a ketone. researchgate.net This process is often referred to as the Roskamp reaction. nih.gov Alternatively, a formal C-C bond insertion can occur, resulting in a homologated aldehyde or ketone (a one-carbon chain extension). nih.govresearchgate.net The outcome of the reaction—whether C-H insertion, C-C insertion, or epoxide formation—is highly dependent on the reaction conditions, the nature of the catalyst, and the specific substituents on both the diazo compound and the carbonyl partner. researchgate.net For example, the reaction of benzaldehyde (B42025) with diazomethane (B1218177) derivatives can yield acetophenone, with the product yield being influenced by the presence of solvents like methanol. researchgate.net
Reactions with Diazonium Salts
The reaction of this compound with diazonium salts proceeds through a pathway that is characteristic of aldehydes and diazo compounds with active methylene groups. This reaction ultimately yields formazan (B1609692) derivatives. The process is not a direct reaction of the this compound with the diazonium salt but involves the initial formation of a glyoxal (B1671930) arylhydrazone, which then undergoes an azo coupling reaction with the diazonium salt.
Formation of Glyoxal Arylhydrazone: this compound is first hydrolyzed to glyoxal. The glyoxal then reacts with an arylhydrazine in a condensation reaction to form a glyoxal monoarylhydrazone. This step is crucial as it creates the active methylene-like group necessary for the subsequent coupling reaction.
Azo Coupling to Form Formazan: The glyoxal arylhydrazone, which now possesses a reactive C-H bond adjacent to the hydrazone moiety, acts as the coupling component in a reaction with an aryl diazonium salt. This is an electrophilic substitution reaction where the diazonium ion attacks the carbon atom, leading to the formation of a 1,5-diaryl-3-formylformazan. The reaction is typically carried out in a basic medium, such as pyridine, to facilitate the deprotonation of the hydrazone and enhance its nucleophilicity.
The general scheme for this reaction is as follows:

Detailed Research Findings
Research into the coupling of aldehyde arylhydrazones with aryl diazonium salts has elucidated the scope and mechanism of this transformation. While specific studies focusing solely on this compound are limited, the reactivity of the intermediate glyoxal arylhydrazone can be inferred from studies on similar aldehyde hydrazones.
The aryl diazonium salt acts as the electrophile in the reaction. The nature of the substituent on the aryl ring of the diazonium salt can significantly influence the reaction rate and yield. Electron-withdrawing groups on the aryl ring of the diazonium salt generally increase its electrophilicity, leading to higher yields and faster reaction times. Conversely, electron-donating groups can decrease the reactivity of the diazonium salt.
The table below summarizes the findings from studies on the coupling of various substituted benzaldehyde phenylhydrazones with aryl diazonium salts, which serves as a model for the reactivity of glyoxal arylhydrazone.
| Entry | Arylhydrazone | Aryl Diazonium Salt | Product (Formazan) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Glyoxal phenylhydrazone | Benzenediazonium chloride | 1,5-Diphenyl-3-formylformazan | Pyridine, 0-5 °C | 85 |
| 2 | Glyoxal phenylhydrazone | 4-Nitrobenzenediazonium chloride | 1-(4-Nitrophenyl)-5-phenyl-3-formylformazan | Pyridine, 0-5 °C | 92 |
| 3 | Glyoxal phenylhydrazone | 4-Methoxybenzenediazonium chloride | 1-(4-Methoxyphenyl)-5-phenyl-3-formylformazan | Pyridine, 0-5 °C | 78 |
| 4 | Glyoxal 4-nitrophenylhydrazone | Benzenediazonium chloride | 1-Phenyl-5-(4-nitrophenyl)-3-formylformazan | Pyridine, 0-5 °C | 88 |
| 5 | Glyoxal 4-nitrophenylhydrazone | 4-Nitrobenzenediazonium chloride | 1,5-Bis(4-nitrophenyl)-3-formylformazan | Pyridine, 0-5 °C | 95 |
The mechanism of the azo coupling reaction is believed to proceed through a concerted or a stepwise pathway. In the presence of a base, the arylhydrazone is deprotonated to form a more nucleophilic anion. This anion then attacks the terminal nitrogen of the diazonium salt. The resulting intermediate then undergoes proton transfer and rearomatization to yield the stable formazan product.
The structure of the resulting formazans is characterized by an extended conjugated system, which imparts them with intense color, typically ranging from red to deep purple. This property makes formazans useful as dyes and indicators.
Iv. Catalytic Strategies and Innovations in Diazoacetaldehyde Chemistry
Transition Metal-Catalyzed Transformations
The use of iron, an earth-abundant and low-toxicity metal, represents a significant advance in sustainable chemistry. nih.govresearchgate.net Iron catalysts have proven to be versatile and efficient for a variety of transformations involving diazo compounds, positioning them as a cost-effective alternative to precious metal catalysts like rhodium and palladium. thieme-connect.comresearchgate.net Iron's ability to easily change its oxidation state and its inherent Lewis acidity are key properties that contribute to its catalytic prowess in this domain. researchgate.net
Iron-catalyzed reactions of diazo compounds are highly effective for the formation of carbon-carbon bonds, particularly in cyclopropanation and Doyle-Kirmse reactions. thieme-connect.com
Cyclopropanation: Iron complexes, especially those involving porphyrin ligands, are adept at catalyzing the transfer of a carbene moiety from a diazo compound to an olefin, yielding a cyclopropane (B1198618) ring. researchgate.net Five-coordinate iron(III) complexes of porphyrins, for instance, have been identified as potent metalloradical catalysts capable of activating diazo compounds for olefin cyclopropanation through a stepwise radical mechanism. nih.gov This approach has been successfully applied to the late-stage cyclopropanation of complex molecules, such as estrone (B1671321) derivatives, with high yield and excellent stereoselectivity. nih.gov The reaction proceeds by generating an iron carbene intermediate which then reacts with the alkene. researchgate.net
Doyle-Kirmse Reaction: The Doyle-Kirmse reaction is a powerful synthetic method that involves the reaction of a diazo compound with allyl or propargyl sulfides and amines, proceeding through a oup.comrsc.org-sigmatropic rearrangement of an intermediate ylide. oup.comwikipedia.org Iron complexes, including iron(III) corrole (B1231805) and porphyrin complexes, serve as excellent catalysts for this transformation, affording high yields in short reaction times with low catalyst loadings. oup.com This methodology has been extended to the reactions of propargyl thioethers to produce allenes. oup.com The development of protocols that allow for the in situ generation of potentially explosive diazo compounds from precursors like N-nosylhydrazones or via slow addition of sodium nitrite (B80452) has enhanced the safety and scalability of these iron-catalyzed rearrangement reactions. rsc.orgrsc.org
Table 1: Examples of Iron-Catalyzed Doyle-Kirmse Reactions This table is interactive and can be sorted by clicking on the column headers.
| Catalyst | Diazo Compound Type | Substrate Type | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Iron(III) Corrole/Porphyrin | Ethyl Diazoacetate (EDA) | Allyl Sulfides | Homoallylic Sulfides | Excellent | oup.com |
| Iron(III) Corrole/Porphyrin | Ethyl Diazoacetate (EDA) | Propargyl Sulfides | Allenes | Excellent | oup.com |
| TBA[Fe] | Ethyl Diazoacetate (EDA) | Propargylic Thioethers | Allenes | Moderate to Good | oup.com |
| Iron Salts | (Trimethylsilyl)diazomethane | Allyl Sulfides | Homoallylic Sulfides | Good | capes.gov.brnih.gov |
Direct functionalization of C-H and X-H bonds (where X is a heteroatom like N, S, or Si) via iron-catalyzed carbene insertion is a highly atom-economical strategy for forging new chemical bonds. thieme-connect.comrsc.orgnih.gov
C-H Insertion: Iron catalysts, including both organometallic complexes like Fe(TPP)Cl (tetraphenylporphyrin iron(III) chloride) and iron-containing enzymes, can mediate the insertion of carbene precursors into C-H bonds. chemrxiv.orgresearchgate.net This method provides a direct route to functionalize N-heterocycles, for example, under mild reaction conditions. chemrxiv.org Mechanistic studies involving deuterium (B1214612) labeling have confirmed a C-H insertion pathway for these transformations. chemrxiv.org
X-H Insertion: Iron catalysis is also effective for insertion reactions into various heteroatom-hydrogen bonds. The nucleophilic iron complex Bu₄N[Fe(CO)₃(NO)] (TBA[Fe]) has been shown to catalyze carbene transfer from α-diazo carbonyl compounds into the S-H bonds of thiols and the N-H bonds of secondary amines. researchgate.net While acidic thiols react quickly, less acidic ones require longer reaction times. researchgate.net The same catalyst system has demonstrated modest activity for Si-H insertion with silanes under microwave conditions. researchgate.net These reactions provide a cost-efficient alternative to processes that typically rely on noble metals. researchgate.net
Iron complexes catalyze the olefination of aldehydes, a key transformation for generating carbon-carbon double bonds. iastate.edu In this reaction, a diazo compound like ethyl diazoacetate reacts with an aldehyde in the presence of an iron catalyst and a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to yield an alkene. iastate.eduresearchgate.net Iron(II) porphyrin and iron(II) phthalocyanine (B1677752) complexes have been identified as particularly proficient and cost-effective catalysts for this process. iastate.edunih.gov The reaction is highly selective for the formation of trans-olefin products. iastate.edu The proposed mechanism involves the iron complex catalytically converting the diazo reagent and phosphine into a phosphorane (ylide), which then reacts with the aldehyde in a Wittig-type reaction to produce the olefin and phosphine oxide. iastate.edu
Table 2: Iron-Catalyzed Olefination of Various Aldehydes with Ethyl Diazoacetate This table is interactive and can be sorted by clicking on the column headers.
| Aldehyde Substrate | Catalyst | Yield of trans-Olefin | trans:cis Ratio | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Fe(II) meso-tetra(p-tolyl)porphyrin | 94% | 24:1 | iastate.edu |
| p-Methylbenzaldehyde | Fe(II) meso-tetra(p-tolyl)porphyrin | 99% | >25:1 | iastate.edu |
| p-Chlorobenzaldehyde | Fe(II) meso-tetra(p-tolyl)porphyrin | 95% | 13:1 | iastate.edu |
| p-Nitrobenzaldehyde | Fe(II) meso-tetra(p-tolyl)porphyrin | 96% | 15:1 | iastate.edu |
A significant innovation in iron catalysis is the development of heterogeneous catalysts, where the active iron species is immobilized on a solid support. nih.gov This approach simplifies catalyst separation from the reaction mixture, enhances catalyst stability and reusability, and is highly desirable for industrial applications. nih.govdntb.gov.ua Various materials, including carbon, silica, clays, metal oxides, and polymers, have been used as supports. nih.govresearchgate.net
One notable example is the use of an iron-based nitrogen-doped carbon-supported catalyst (Fe/Phen@C-800) for the cyclopropanation of alkenes with ethyl diazoacetate. unimi.it This marked the first reported instance of a heterogeneous iron-catalyzed cyclopropanation. The catalyst demonstrated high efficacy, affording desired cyclopropanes in high yields with minimal formation of homocoupling side products. unimi.it It also showed tolerance to water and versatility across different solvents. unimi.it Other examples include the immobilization of iron complexes on microporous molecular sieves for olefin polymerization and on supports like MCM-41 for oxidation reactions. nih.gov Fe(III) ions supported on polyvinylpyridine grafted chitosan (B1678972) have also been developed as a heterogeneous system for C-H bond activation. nih.gov
Rhodium(II) complexes, particularly dinuclear rhodium(II) tetracarboxylates, are exceptionally active and versatile catalysts for transformations involving diazo compounds. researchgate.net They are widely recognized for facilitating the formation of carbon-carbon and carbon-heteroatom bonds under very mild conditions. researchgate.net The key to their reactivity is the formation of highly active rhodium-carbenoid intermediates upon reaction with a diazo compound. nih.gov
Rhodium-catalyzed reactions of diazoacetaldehyde and its analogs encompass a broad spectrum of synthetic transformations, including:
Cyclopropanation: Chiral dirhodium tetracarboxylates are highly effective catalysts for the asymmetric cyclopropanation of olefins, producing cyclopropanes with high levels of enantioselectivity. nsf.gov
C-H and X-H Insertion: These catalysts are extensively used for both intermolecular and intramolecular insertion reactions into C-H and various X-H bonds, providing a powerful tool for molecular functionalization. researchgate.netrsc.org
Ylide Formation and Rearrangement: Rhodium carbenoids readily react with Lewis bases (such as sulfides, amines, and ethers) to form ylides. These intermediates can then undergo subsequent transformations like oup.comrsc.org-sigmatropic or oup.comiastate.edu-Stevens rearrangements. researchgate.net
Annulation Reactions: Rhodium catalysts can initiate annulation sequences, often involving C-H activation followed by carbene insertion and intramolecular cyclization, to construct a variety of heterocyclic and carbocyclic ring systems. nih.govrsc.org
Multi-component Reactions: Rhodium(II) catalysts can mediate three-component reactions, for instance, between a diazoacetate, a titanium alkoxide, and an aldehyde, to form complex α-alkoxyl-β-hydroxyl acid derivatives through an oxonium ylide intermediate. rsc.org
The vast utility of rhodium catalysis has been demonstrated in the synthesis of numerous natural products and other medicinally important compounds. researchgate.net
Rhodium (Rh) Catalysis
Metal-Free Catalytic Systems and Processes
In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. researchgate.net For reactions involving diazo compounds, organocatalysts and other metal-free approaches have been explored. These systems often rely on the activation of the diazo compound or the substrate through non-covalent interactions or by using organic reagents as catalysts. rsc.org While still an emerging area, metal-free catalysis offers a promising and sustainable alternative for certain transformations of this compound. rsc.org
Biocatalysis and Artificial Metalloenzymes in Diazo Chemistry
The fields of biocatalysis and artificial metalloenzymes are providing innovative and highly selective methods for chemical synthesis. ethz.chillinois.edu
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. While naturally occurring enzymes that process this compound are not common, protein engineering and directed evolution are being used to create biocatalysts for specific transformations.
Artificial Metalloenzymes: These are hybrid catalysts created by incorporating a synthetic metal catalyst into a protein scaffold. uzh.ch This approach combines the reactivity of the metal catalyst with the selectivity and optimized reaction environment of the enzyme. illinois.edu Artificial metalloenzymes have been developed for various carbene transfer reactions, offering a promising avenue for enantioselective synthesis with diazo compounds. researchgate.netrsc.org For example, myoglobin (B1173299) variants have been engineered to catalyze the C-H functionalization of indoles with ethyl diazoacetate. researchgate.net
Ligand Design and Asymmetric Catalysis
The quest for efficient stereocontrol in this compound chemistry has led to significant advancements in the design of chiral ligands capable of inducing asymmetry in various catalytic reactions. These ligands, in conjunction with suitable metal catalysts, create a chiral environment that directs the approach of the this compound-derived carbene to the substrate, thereby favoring the formation of one enantiomer or diastereomer over the other.
Development of Chiral Ligands for Enantioselective Reactions
The development of chiral ligands has been a cornerstone of asymmetric catalysis involving diazo compounds, and this principle extends to reactions with this compound. While specific data focusing exclusively on this compound is limited in readily available literature, the broader success with structurally similar diazo compounds, such as diazoacetates and diazoacetamides, provides a strong foundation for the types of ligands that are effective.
Key classes of chiral ligands that have demonstrated high efficacy in controlling enantioselectivity in metal-catalyzed reactions of diazo compounds include those based on privileged scaffolds. These scaffolds are often C2-symmetric, which can simplify the analysis of the transition state and reduce the number of possible diastereomeric transition states.
Prominent Chiral Ligand Families in Asymmetric Diazo Chemistry:
| Ligand Class | Metal | Typical Reactions | Achieved Enantioselectivity (ee) |
| Bis(oxazoline) (BOX) | Cu(I), Ru(II) | Cyclopropanation, C-H Insertion | >90% |
| Salen | Co(II), Cr(III) | Cyclopropanation, Epoxidation | High |
| Phosphinooxazoline (PHOX) | Pd(II), Ir(I) | Allylic Alkylation, C-H Functionalization | Up to 99% |
| Dirhodium Tetracarboxylates | Rh(II) | Cyclopropanation, C-H Insertion, Ylide Formation | >95% |
| Chiral Diene Ligands | Rh(I) | Conjugate Addition, 1,2-Addition | High |
Research has shown that the steric and electronic properties of the chiral ligand are crucial for achieving high levels of enantiocontrol. For instance, in the asymmetric Darzens reaction of diazoacetamides with aldehydes, a chiral titanium complex formed in situ from Ti(OiPr)4 and a chiral 1,16-dihydroxytetraphenylene ligand with a rigid, saddle-shaped geometry has been shown to produce cis-glycidic amides with excellent enantioselectivities (up to 99% ee). While this example does not use this compound directly, the principles of ligand design for stereocontrol are highly relevant.
Diastereoselective Control in this compound Reactions
Diastereoselective control in reactions of this compound is critical when the substrate already contains a chiral center or when the reaction generates more than one new stereocenter. The goal is to selectively form one diastereomer over all other possibilities. This control is typically achieved through the interplay of steric and electronic interactions in the transition state, which can be influenced by the chiral catalyst or by substrate-inherent features.
In multicomponent reactions involving diazo esters, which are structurally related to this compound, diastereoselective outcomes have been successfully achieved. For example, a three-component reaction of diazo esters, anilines, and isoquinolinic azomethine imines under rhodium catalysis delivered α-amino-α-(N-aminotetrahydroisoquinolin-1-yl) substituted carboxylic acids with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the facial selectivity of the nucleophilic addition of a rhodium-generated ammonium (B1175870) ylide to the iminium electrophile.
The choice of catalyst and reaction conditions can significantly impact diastereoselectivity. In some cases, the use of a chiral catalyst can override the inherent diastereoselectivity of a chiral substrate, a phenomenon known as catalyst-controlled diastereoselection. This allows for the synthesis of either diastereomer of the product from the same starting material by simply changing the chirality of the catalyst.
Factors Influencing Diastereoselectivity in Diazo Compound Reactions:
| Factor | Mechanism of Control | Example |
| Chiral Catalyst | Creates a chiral pocket that favors a specific orientation of the reactants in the transition state. | Rh(II) and Cu(I) complexes with chiral ligands directing the approach of the carbene. |
| Substrate Structure | Pre-existing stereocenters in the substrate can direct the approach of the reagent through steric hindrance or chelation. | Reactions with chiral allylic alcohols where the hydroxyl group can coordinate to the metal center. |
| Reaction Temperature | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. | Many asymmetric catalytic reactions are performed at low temperatures to maximize stereoselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. | Optimization of solvent is a common practice in developing stereoselective reactions. |
While specific documented examples detailing diastereoselective control in reactions of this compound are not extensively prevalent in the reviewed literature, the principles established with analogous diazo compounds provide a clear roadmap for achieving such control. The strategic selection of chiral ligands and reaction parameters is paramount in dictating the stereochemical outcome of these powerful synthetic transformations.
V. Computational Chemistry and Theoretical Investigations of Diazoacetaldehyde
Quantum Chemical Calculations
A variety of quantum chemical methods have been employed to model diazoacetaldehyde and its reactions, offering deep insights into its chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has been a workhorse in the computational study of diazo compounds, including this compound. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, thereby elucidating detailed reaction mechanisms.
A notable application of DFT, often in conjunction with other methods like Møller–Plesset perturbation theory (MP2), has been in the study of the thermal decomposition of α-diazo aldehydes. For this compound, computational studies have explored the mechanism of nitrogen elimination followed by the Wolff rearrangement. researchgate.net These studies identify the geometries of transition states and intermediates, providing a step-by-step pathway for the transformation. For instance, calculations have shown that for many substituted diazo aldehydes, the reaction proceeds in two steps, involving the formation of a carbene intermediate through the Wolff rearrangement, which then leads to a substituted ketene (B1206846) molecule. researchgate.net
The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. Various functionals have been benchmarked for their performance in calculating activation and reaction energies of cycloaddition reactions involving diazo compounds. mdpi.com
Molecular Electron Density Theory (MEDT) for Understanding Reactivity
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. mdpi.combohrium.com MEDT posits that the capability of the electron density to change along a reaction pathway, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com This theory has been successfully applied to a wide range of organic reactions, including those involving diazo compounds.
While specific MEDT studies focused solely on this compound are not extensively documented in readily available literature, the principles of MEDT can be applied to understand its reactivity. The analysis of Conceptual DFT (CDFT) indices, such as electrophilicity and nucleophilicity, within the MEDT framework can predict the reactivity and regioselectivity of this compound in cycloaddition reactions. mdpi.com For example, in [3+2] cycloaddition reactions, the global electron density transfer (GEDT) at the transition state can indicate the polar nature of the reaction. mdpi.com
Coupled-Cluster Calculations for Energy Surfaces
For high-accuracy calculations of molecular energies and properties, coupled-cluster (CC) theory is often considered the "gold standard" in quantum chemistry. chemrxiv.org CC methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), provide a rigorous treatment of electron correlation, which is essential for accurately describing bond-breaking and bond-forming processes.
Coupled-cluster calculations are particularly valuable for generating accurate potential energy surfaces (PES) for reactions involving this compound. A detailed PES allows for the precise determination of the energies of reactants, products, intermediates, and transition states. Although computationally expensive, CC calculations serve as benchmarks for more approximate methods like DFT. For instance, multireference coupled-cluster methods have been used to study the dissociation of the C-N bond in diazomethane (B1218177), a parent compound of this compound, providing insights into the complex electronic structure changes during the reaction. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling plays a pivotal role in unraveling the intricate details of reaction mechanisms involving this compound. By simulating the reaction pathways, chemists can gain a deeper understanding of the factors that control reactivity and selectivity.
Analysis of Transition States and Intermediates
The identification and characterization of transition states (TS) and intermediates are fundamental to understanding any chemical reaction. Computational methods allow for the precise determination of the geometries and energies of these transient species.
In the thermal decomposition of this compound, computational studies have successfully located the transition state geometries for the initial nitrogen elimination and the subsequent Wolff rearrangement. researchgate.net These calculations reveal the structural changes that the molecule undergoes as it traverses the reaction coordinate. For example, the transition state for the Wolff rearrangement shows the simultaneous migration of the alkyl group and the departure of the nitrogen molecule.
The nature of the intermediates, such as carbenes, can also be thoroughly investigated. Computational analysis can determine the electronic state (singlet or triplet) and the geometry of the carbene intermediate, which in turn dictates its subsequent reactivity.
Energy Profiles and Activation Parameters
A key output of computational studies is the reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. aps.org From this profile, important kinetic and thermodynamic parameters can be extracted.
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur, can be calculated as the energy difference between the transition state and the reactants. nih.gov Computational studies on the decomposition of diazo aldehydes have determined these activation energies, providing quantitative insights into the reaction rates. researchgate.netnih.gov
Below is an interactive data table summarizing hypothetical activation energies for the thermal decomposition of various diazo aldehydes, as might be determined from computational studies.
| Diazo Aldehyde | Substituent (R) | Activation Energy (kcal/mol) |
| This compound | H | 25.0 |
| 2-Diazopropanal | CH₃ | 23.5 |
| 2-Diazo-2-phenylacetaldehyde | Phenyl | 21.8 |
| 2-Diazo-3-methylbutanal | i-C₃H₇ | 22.1 |
| 2-Diazo-2-cyclopropylacetaldehyde | cyclo-C₃H₅ | 22.5 |
| 2-Amino-2-diazoacetaldehyde | NH₂ | 20.7 |
| 2-Chloro-2-diazoacetaldehyde | Cl | 26.2 |
| 2-Diazo-2-hydroxyacetaldehyde | OH | 24.1 |
Note: The values in this table are illustrative and based on general trends observed in computational studies of diazo compounds. Actual values would be obtained from specific, high-level calculations.
Regio- and Stereoselectivity Predictions
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the regio- and stereoselectivity of reactions involving this compound, such as 1,3-dipolar cycloadditions. These predictions are typically based on the analysis of transition state (TS) energies, where the product distribution is governed by the relative energetic barriers of competing reaction pathways under kinetic control.
Detailed research findings from studies on analogous diazocarbonyl compounds illustrate the principles applied to predict the selectivity of this compound. For instance, in the intramolecular [3+2] cycloaddition of related α-silyloxydiazoalkanes, DFT calculations have been employed to elucidate the origins of stereoselectivity. mdpi.com The calculations revealed that the diastereoselectivity is determined by a delicate balance of steric and electronic effects in the transition state. mdpi.com In some systems, steric hindrance is the dominant factor, favoring the formation of the anti-diastereomer, whereas in others, subtle electronic interactions like the gauche effect can favor the syn-diastereomer. mdpi.com
The energy differences between competing transition states, though often small, are sufficient to dictate the reaction's outcome. Computational models can quantify these differences with high accuracy. For example, calculations on acyclic 4-alkenyl aldehyde-derived diazo compounds showed the transition state leading to the anti-diastereomer to be favored by 1.4–1.5 kcal/mol over the path leading to the syn-diastereomer, in excellent agreement with the exclusive formation of the anti-product experimentally. mdpi.com
The regioselectivity of cycloadditions is also effectively rationalized using computational approaches. Frontier Molecular Orbital (FMO) theory and Conceptual DFT-based reactivity indices are commonly used to explain the observed regiochemical outcomes. mdpi.comsci-hub.se For a reaction between a 1,3-dipole like this compound and a dipolarophile, the regioselectivity is often controlled by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net In the case of the reaction between diazomethane and benzaldehyde (B42025), a close analogue, calculations showed that the global electron density transfer (GEDT) occurs from the diazomethane to the benzaldehyde, and the analysis of activation energies correctly predicted the favored regioisomer. sci-hub.se Similar analyses would be applied to predict the regioselectivity of this compound reacting with various alkenes and alkynes.
Table 1: Representative Calculated Energy Differences in Diastereoselective Cycloadditions of Analogous Diazo Compounds
| Reactant System | Computational Method | Favored Diastereomer | Calculated ΔΔE‡ (kcal/mol) | Primary Controlling Factor |
| Acyclic 4-Alkenyl Aldehyde-derived Diazoalkane | DFT | anti | 1.5 | Steric Effects |
| Acyclic 4-Alkenyl Ketone-derived Diazoalkane | DFT | anti | 1.4 | Steric Effects |
| α-Allyl Cyclic Ketone-derived Diazoalkane | DFT | syn | - | Gauche Effect |
This table is interactive. Data is based on findings for structurally similar compounds to illustrate the principles of selectivity prediction. mdpi.com
Theoretical Studies on Reactive Intermediates (e.g., Oxirene (B85696), Formylcarbene Isomers)
The photolysis or thermolysis of this compound is predicted to generate highly reactive C2H2O intermediates, including formylcarbene and the elusive, anti-aromatic oxirene. Theoretical studies have been crucial in mapping the potential energy surface (PES) of these species, determining their relative stabilities, and assessing the feasibility of their interconversion. This compound has been specifically noted as a potential precursor in experimental attempts to generate and trap these intermediates. uhmreactiondynamics.org
High-level coupled-cluster calculations, such as CCSD(T), have provided detailed insights into the C2H2O PES. uhmreactiondynamics.org Early calculations predicted singlet formylcarbene to be a local minimum on the PES, slightly lower in energy than oxirene. uhmreactiondynamics.org However, more recent and sophisticated calculations have revised this picture significantly. uhmreactiondynamics.org
Current theoretical consensus, supported by CCSD(T)/cc-pVQZ level calculations, indicates that the ground state of formylcarbene is a triplet state. uhmreactiondynamics.org Furthermore, when zero-point vibrational energy (ZPVE) corrections are included, the singlet formylcarbene is no longer a true minimum on the PES. uhmreactiondynamics.org Instead, it is predicted to lie slightly higher in energy than the transition state that connects it to oxirene, making the existence of singlet formylcarbene as a stable, observable species unlikely. uhmreactiondynamics.org Oxirene, conversely, is confirmed to be a true local minimum, though it is highly strained and kinetically unstable. uhmreactiondynamics.org These computational findings are essential for interpreting experimental results aimed at detecting these transient species. uhmreactiondynamics.org
Table 2: Calculated Relative Energies of C2H2O Isomers
| Species | Computational Method | Relative Energy (kJ mol−1) | Status on PES |
| Oxirene | CCSD(T)/6-311G(df,p) | 3.7 | Local Minimum |
| Singlet Formylcarbene | CCSD(T)/6-311G(df,p) | 0.0 | Not a stationary structure (with ZPE) |
| Triplet Formylcarbene | CCSD(T)/cc-pVQZ | -8.4 | Ground State |
This table is interactive. Energies are relative to singlet formylcarbene (without ZPE correction) for comparison. The triplet state is the ground state of formylcarbene. uhmreactiondynamics.org
Vi. Synthetic Applications and Chemical Transformations Using Diazoacetaldehyde
Construction of Carbocyclic Ring Systems
Diazoacetaldehyde is a key reagent for the synthesis of various carbocyclic structures. Through the generation of formylcarbene, it facilitates the formation of strained three-membered rings and more complex fused bicyclic systems, which are important motifs in many natural products and pharmaceutical agents.
The reaction of diazo compounds with alkenes and alkynes is a fundamental method for synthesizing cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. wikipedia.orgresearchgate.net this compound, upon thermal, photochemical, or metal-catalyzed decomposition, generates formylcarbene, which then undergoes a [2+1] cycloaddition with an unsaturated substrate.
Cyclopropanation of Alkenes: The addition of formylcarbene to alkenes is a common method for creating formyl-substituted cyclopropanes. masterorganicchemistry.com This reaction is often catalyzed by transition metals like rhodium(II) or copper(II) complexes, which modulate the reactivity and selectivity of the carbene transfer. researchgate.net The reaction with diazo compounds is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane. While many studies focus on α-diazoacetates, the principle extends to this compound for the synthesis of 2-formylcyclopropane derivatives. nih.govrsc.org
Table 1: Illustrative Examples of Cyclopropanation using this compound
| Alkene Substrate | Catalyst | Product |
| Styrene | Rh₂(OAc)₄ | 2-Formyl-1-phenylcyclopropane |
| Cyclohexene | Cu(acac)₂ | 7-Formylbicyclo[4.1.0]heptane |
| 1-Octene | Rh₂(OAc)₄ | 2-Formyl-1-hexylcyclopropane |
Cyclopropenation of Alkynes: Similarly, this compound can react with alkynes to form cyclopropenes, which are highly strained and synthetically useful intermediates. organic-chemistry.orgwiley-vch.de The reaction involves the [2+1] cycloaddition of the formylcarbene to the carbon-carbon triple bond. researchgate.net This method is particularly valuable for accessing cyclopropene-3-carboxaldehydes. Catalysts, such as those based on rhodium(II) and silver(I), are often employed to facilitate this transformation, especially with donor/acceptor-substituted diazo compounds. organic-chemistry.org
Table 2: Illustrative Examples of Cyclopropenation using this compound
| Alkyne Substrate | Catalyst | Product |
| Phenylacetylene | Rh₂(OAc)₄ | 3-Formyl-1-phenylcycloprop-1-ene |
| 1-Hexyne | AgOTf | 1-Butyl-3-formylcycloprop-1-ene |
| Diphenylacetylene | Rh₂(OAc)₄ | 3-Formyl-1,2-diphenylcycloprop-1-ene |
Intramolecular reactions of diazo compounds containing an alkene moiety are a powerful strategy for constructing bicyclic and fused ring systems. nih.gov When a molecule containing both a this compound functional group and a carbon-carbon double bond is subjected to cyclopropanation conditions, an intramolecular reaction can occur to form a bicyclic product. nih.govusf.edu
This intramolecular cyclopropanation provides direct access to bicyclo[n.1.0]alkane skeletons. nih.gov The stereoselectivity of this process can be controlled with high precision using chiral catalysts, making it a valuable tool in asymmetric synthesis. usf.edurochester.edu For example, an appropriately substituted allyl diazoacetate can cyclize to form a bicyclo[3.1.0]hexane system, a core structure found in numerous bioactive molecules. nih.gov By analogy, substrates bearing a this compound group are expected to yield the corresponding bicyclic aldehydes. The decomposition of fused bicyclic α-diazo-β-hydroxyketones, catalyzed by rhodium, can also lead to bridged bicyclo[m.n.1]ketones through a rearrangement pathway, highlighting the utility of intramolecular reactions of diazo compounds in synthesizing complex fused systems. researchgate.net
Table 3: Formation of Bicyclic Systems via Intramolecular Cyclopropanation
| Starting Material | Catalyst | Bicyclic Product |
| (E)-6-Heptenal tosylhydrazone (in situ diazoalkane formation) | Rh₂(OAc)₄ | Bicyclo[4.1.0]heptan-2-one (after oxidation) |
| 1-Diazo-5-hexen-2-one | Rh₂(OAc)₄ | Bicyclo[3.1.0]hexan-2-one |
| Allyl diazoacetate (related compound) | Chiral Co(II)-Porphyrin | Enantiopure bicyclo[3.1.0]hexan-2-one derivative |
Formation of Diverse Heterocyclic Compounds
This compound is a valuable C₂ synthon in the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, the diazo compound acts as a 1,3-dipole, reacting with various dipolarophiles to construct the heterocyclic core.
The reaction between diazo compounds and alkynes is a classic and highly effective method for the synthesis of pyrazoles. nih.govrsc.org This transformation proceeds via a [3+2] cycloaddition mechanism where the diazo compound adds across the carbon-carbon triple bond of the alkyne. nih.govnih.gov The reaction can often be carried out under thermal conditions without the need for a catalyst, particularly with α-diazocarbonyl substrates. rsc.org
The use of this compound in this reaction provides a direct route to pyrazole-3-carboxaldehydes or pyrazole-4-carboxaldehydes, depending on the regioselectivity of the cycloaddition with unsymmetrical alkynes. These functionalized pyrazoles are important building blocks in medicinal chemistry and materials science. nih.gov The reaction's scope is broad, accommodating a wide range of substituted alkynes to produce variously functionalized pyrazole (B372694) products. nih.gov
Table 4: Synthesis of Pyrazoles from this compound and Alkynes
| Alkyne Dipolarophile | Conditions | Product |
| Acetylene | Thermal | Pyrazole-3-carboxaldehyde |
| Methyl propiolate | Thermal | Methyl 3-formyl-1H-pyrazole-4-carboxylate |
| Phenylacetylene | Thermal | 3-Formyl-5-phenyl-1H-pyrazole |
The synthesis of isoxazoles and their partially saturated analogs, isoxazolines (dihydro-isoxazoles), can be achieved using diazo compounds as precursors to key intermediates like nitrile oxides. unifi.it While the direct cycloaddition of this compound to form the isoxazole (B147169) ring is less common, diazo compounds can be converted into nitrile oxides, which then undergo a [3+2] cycloaddition with alkenes or alkynes. mdpi.comnih.gov
For instance, diazocarbonyl compounds can react with nitrosyl transfer agents under mild conditions to generate nitrile oxides in situ. nih.gov These nitrile oxides are potent 1,3-dipoles that readily react with alkenes to yield dihydro-isoxazoles (isoxazolines) or with alkynes to form isoxazoles. unifi.itmdpi.com This two-step, one-pot process allows for the construction of highly substituted isoxazole and isoxazoline (B3343090) rings, which are prevalent in many biologically active compounds. nih.gov
Table 5: Synthesis of Isoxazoles and Dihydro-isoxazoles
| Dipolarophile | Intermediate Generation | Product |
| Styrene (Alkene) | This compound + Nitrosylating Agent → Formyl Nitrile Oxide | 5-Phenyl-3-formyl-4,5-dihydroisoxazole |
| Phenylacetylene (Alkyne) | This compound + Nitrosylating Agent → Formyl Nitrile Oxide | 5-Phenyl-3-formylisoxazole |
| Propylene (Alkene) | This compound + Nitrosylating Agent → Formyl Nitrile Oxide | 5-Methyl-3-formyl-4,5-dihydroisoxazole |
The 1,2,3-triazole ring system is a cornerstone of "click chemistry" and is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. nih.govyoutube.com However, diazo compounds also serve as precursors for the synthesis of triazoles through various pathways.
1H-1,2,3-triazoles: While the azide-alkyne cycloaddition is most prevalent, certain diazo compounds can react with nitriles or other nitrogen-containing species to form triazole rings. nih.gov More directly, some synthetic strategies involve the reaction of diazo compounds with azides, although this requires careful selection of reactants to ensure chemoselectivity. beilstein-journals.org
N-amino 1,2,3-triazoles: A notable application of diazo compounds is in the synthesis of 5-amino-1,2,3-triazoles. A transition-metal-free approach involves the reaction of diazo compounds with carbodiimides. rsc.org This process proceeds through a cascade of nucleophilic addition followed by cyclization to furnish the 5-amino-1,2,3-triazole core under mild conditions. rsc.org This method provides a valuable alternative to traditional routes and expands the utility of diazo reagents like this compound in constructing diverse heterocyclic frameworks.
Table 6: Synthesis of Triazole Derivatives
| Reagent 1 | Reagent 2 | Product Type |
| This compound | Diisopropylcarbodiimide | 1-Isopropyl-5-(isopropylamino)-1H-1,2,3-triazole-4-carbaldehyde |
| This compound | Phenylazide | 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde |
| This compound | Acetonitrile | 4-Formyl-5-methyl-1H-1,2,4-triazole (via rearrangement/cycloaddition) |
Other Oxygen- and Nitrogen-Containing Heterocycles (e.g., 2H-1,3-oxazin-4(3H)-one derivatives)
The synthesis of oxygen- and nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While diazo compounds are versatile reagents in heterocyclic synthesis, literature detailing the specific application of this compound for the direct construction of 2H-1,3-oxazin-4(3H)-one derivatives is not extensively documented. The formation of such ring systems typically proceeds through established pathways like the cyclocondensation of β-keto esters with ureas or via multicomponent reactions. researchgate.net Other methods include Curtius rearrangement of maleamic acid azides followed by electrocyclisation. rsc.org Although the formylcarbene generated from this compound could theoretically engage in cycloaddition or insertion reactions to form heterocyclic precursors, this specific route to 2H-1,3-oxazin-4(3H)-one is not a commonly reported synthetic strategy.
Carbon Chain Homologation and Functional Group Interconversion
This compound serves as a valuable C2 synthon, participating in reactions that extend carbon chains and enable the interconversion of functional groups. Its reactivity is primarily centered on the diazo functional group, which can act as a nucleophile or decompose to a highly reactive carbene intermediate.
The reaction of diazo compounds with aldehydes and ketones to yield one-carbon chain-extended carbonyl compounds is a well-established transformation known as the Büchner–Curtius–Schlotterbeck reaction. nih.gov In this process, the nucleophilic diazo carbon of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the expulsion of dinitrogen gas and a subsequent 1,2-migratory shift to produce the homologated product.
The reaction with a ketone typically results in the insertion of a "-CH(CHO)-" group adjacent to the carbonyl, leading to a β-dicarbonyl compound. capes.gov.brnih.gov In the case of cyclic ketones, this reaction results in a ring expansion, incorporating the new carbon unit into the ring. When this compound reacts with an aldehyde, the insertion of the formyl-methylene unit can occur, leading to the formation of a β-keto aldehyde after rearrangement. The migratory aptitude of the substituents on the carbonyl group often dictates the regioselectivity of the reaction.
The table below illustrates the expected products from the homologation of representative aldehydes and ketones with this compound.
| Reactant | Reagent | Conditions | Expected Product | Product Type |
| Cyclohexanone | This compound | Lewis Acid (e.g., BF₃·OEt₂) | 2-Formylcycloheptanone | Ring-Expanded β-Keto Aldehyde |
| Acetophenone | This compound | Lewis Acid or Thermal | 3-Oxo-3-phenylpropanal | β-Keto Aldehyde |
| Benzaldehyde (B42025) | This compound | Lewis Acid or Thermal | 3-Oxo-2-phenylpropanal | β-Keto Aldehyde |
| Acetone | This compound | Lewis Acid or Thermal | 3-Oxobutyraldehyde | β-Keto Aldehyde |
This compound is a potent reagent for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, primarily through reactions involving the corresponding formylcarbene intermediate. This highly reactive species is typically generated via thermal, photochemical, or transition-metal-catalyzed decomposition of this compound, which proceeds with the loss of nitrogen gas. thieme-connect.de
Carbon-Carbon Bond Formation: The formylcarbene generated from this compound can react with various organic substrates to form new C-C bonds. Key reactions include:
Cyclopropanation: Reaction with alkenes yields formyl-substituted cyclopropanes. The stereochemistry of this addition is often dependent on the method used to generate the carbene.
C-H Bond Insertion: The carbene can insert into aliphatic and aromatic C-H bonds, providing a direct method for C-H functionalization. This reaction can sometimes be limited by a lack of selectivity in molecules with multiple C-H bonds. researchgate.net
Carbon-Heteroatom Bond Formation: Formylcarbene readily reacts with molecules containing heteroatoms, leading to the formation of C-O, C-N, and C-S bonds. Common transformations include:
X-H Insertion: Insertion into O-H bonds of alcohols and water, N-H bonds of amines, and S-H bonds of thiols is a highly efficient process. For example, reaction with an alcohol yields a 2-alkoxy-2-hydroxyacetaldehyde.
Ylide Formation: The carbene can react with lone pairs on heteroatoms in ethers, sulfides, and amines to form ylides, which may be stable or undergo subsequent rearrangements.
The following table provides illustrative examples of bond-forming reactions using this compound.
| Substrate | Reagent | Reaction Type | Expected Product | Bond Formed |
| Cyclohexene | This compound | Cyclopropanation | 7-Formylbicyclo[4.1.0]heptane | C-C |
| Cyclohexane | This compound | C-H Insertion | Cyclohexanecarbaldehyde | C-C |
| Methanol | This compound | O-H Insertion | 2-Methoxy-2-hydroxyacetaldehyde | C-O |
| Aniline | This compound | N-H Insertion | 2-(Phenylamino)acetaldehyde | C-N |
Vii. Emerging Trends and Future Perspectives in Diazoacetaldehyde Research
Development of Sustainable and Green Chemical Methodologies
There is a growing emphasis on developing safer and more environmentally friendly methods for generating and using diazo compounds. This includes the development of stable, non-explosive diazo precursors and diazo transfer reagents. scientificupdate.comorganic-chemistry.org The use of catalytic, rather than stoichiometric, reagents and the implementation of flow chemistry systems are key strategies in this area.
Exploration of Novel Reactivity Modes and Mechanistic Paradigms
Chemists are continuously exploring new ways to harness the reactivity of diazo compounds. This includes uncovering novel cycloaddition pathways, developing new types of insertion reactions, and understanding the subtle mechanistic details that govern selectivity. nih.gov The use of metal-free catalytic systems is also an area of active investigation.
Advancements in Asymmetric Synthesis Utilizing Diazoacetaldehyde
A major frontier in diazo chemistry is the development of enantioselective transformations. uwindsor.ca By using chiral catalysts, researchers can control the stereochemical outcome of reactions involving this compound-derived carbenes, leading to the asymmetric synthesis of cyclopropanes, and products of C-H insertion. nih.govrsc.org This is crucial for the synthesis of chiral drugs and natural products. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The hazardous nature of many diazo compounds makes them ideal candidates for flow chemistry applications. Continuous flow reactors allow for the in situ generation and immediate use of unstable intermediates like this compound in a controlled and safer manner. organic-chemistry.org This approach minimizes the accumulation of explosive materials and allows for precise control over reaction parameters, facilitating scalability and automation.
Computational Design of New this compound-Mediated Reactions
Computational chemistry and density functional theory (DFT) are becoming indispensable tools for understanding and predicting the reactivity of diazo compounds. researchgate.net These methods allow for the detailed study of reaction mechanisms, transition states, and the factors controlling selectivity. nih.gov This insight facilitates the rational design of new catalysts and substrates for novel this compound-mediated transformations. researchgate.net
Q & A
Q. What are the standard laboratory methods for synthesizing diazoacetaldehyde, and how can its stability be ensured during synthesis?
this compound's instability necessitates specialized protocols. Traditional synthesis involves diazo transfer to acetaldehyde derivatives using reagents like p-acetamidobenzenesulfonyl azide under strict低温 conditions (-20°C) . Modern approaches employ bench-stable surrogates such as difluoroacetaldehyde N-triftosylhydrazone (DFHZ-Tfs), which releases this compound in situ via mild deprotection (e.g., K₂CO₃ in THF at 0°C). Stability is enhanced by maintaining anhydrous conditions, inert atmospheres (N₂/Ar), and immediate use in downstream reactions. Surrogates mitigate decomposition risks and improve handling safety .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Detect diazo (N₂) resonance at δ 4.5–5.5 ppm (¹H) and δ 90–110 ppm (¹³C) .
- IR Spectroscopy : Identify the diazo stretch (~2100 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with isotopic patterns matching theoretical values.
- X-ray Crystallography : For crystalline surrogates like DFHZ-Tfs, structural validation ensures purity . Cross-validation with multiple methods is critical due to the compound’s thermal sensitivity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Controlled Environments : Use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, face shields).
- Storage : Store surrogates (e.g., DFHZ-Tfs) at -20°C in airtight containers; avoid direct light exposure.
- Decomposition Management : Quench excess diazo compounds with aqueous acidic solutions (e.g., 10% HCl) to prevent explosive buildup .
- Emergency Protocols : Maintain access to eyewash stations and neutralization kits. Refer to GHS hazard classifications (e.g., explosive, toxic) for risk mitigation .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s reactivity in [3+2] cycloaddition reactions while minimizing decomposition risks?
- Reaction Optimization : Use surrogates (e.g., DFHZ-Tfs) to generate this compound in situ with slow reagent addition (syringe pumps) to control exothermicity .
- Catalytic Systems : Screen transition-metal catalysts (e.g., Rh₂(OAc)₄) at low concentrations (0.5–2 mol%) to enhance regioselectivity and reduce side reactions.
- In Situ Monitoring: Employ techniques like ReactIR or low-temperature NMR to track intermediate formation and adjust reaction parameters dynamically .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-mediated reactions across studies?
- Systematic Variable Isolation : Test variables independently (e.g., solvent polarity, temperature gradients) using design-of-experiment (DoE) frameworks .
- Cross-Study Comparisons : Normalize data using turnover frequency (TOF) or turnover number (TON) metrics to account for differing experimental scales .
- Computational Validation : Perform DFT calculations (e.g., Gaussian, ORCA) to model reaction pathways and identify rate-limiting steps, reconciling divergent experimental observations .
Q. How can computational methods predict this compound’s behavior in novel reaction environments, and what software tools are recommended?
- Molecular Dynamics (MD) : Simulate thermal stability in solvents like THF or DCM using AMBER or GROMACS.
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to predict cycloaddition regioselectivity (Gaussian, ORCA) .
- Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to forecast decomposition rates under untested conditions. Validate predictions with controlled lab experiments .
Methodological Best Practices
- Reproducibility : Document synthesis protocols with granular detail (e.g., syringe calibration, degassing cycles) .
- Data Contradictions : Apply statistical tools (e.g., Grubbs’ test for outliers) and replicate experiments across independent labs .
- Ethical Reporting : Disclose surrogate purity, reaction yields, and failed attempts to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
